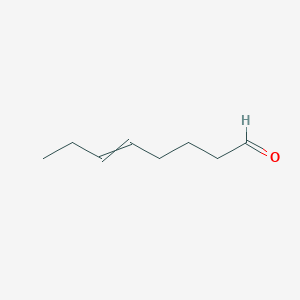

(Z)-5-octen-1-al

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-5-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3 |

InChI Key |

ZUSUVEKHEZURSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for Z 5 Octen 1 Al

Chemo-selective Synthetic Routes towards (Z)-5-octen-1-al

Chemical synthesis offers a variety of strategies to construct the target molecule with high stereoselectivity.

The Wittig reaction is a cornerstone for the synthesis of alkenes from carbonyl compounds and is particularly useful for generating Z-alkenes. numberanalytics.comnih.gov This reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, reacting with an aldehyde or ketone. numberanalytics.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org To further enhance the Z-selectivity, the reaction can be performed in the presence of lithium salts. harvard.edu

For the synthesis of this compound, a suitable strategy would involve the reaction of a non-stabilized phosphorus ylide with an appropriate aldehyde. For instance, the ylide generated from propyltriphenylphosphonium bromide would react with a protected 4-oxobutanal derivative to form the (Z)-5-octenyl chain.

Another powerful method for stereoselective olefin synthesis is the partial reduction of an alkyne. The Lindlar hydrogenation, which uses a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is a classic method for the syn-hydrogenation of alkynes to produce (Z)-alkenes with high stereoselectivity. rsc.org In the context of this compound synthesis, this would involve the reduction of oct-5-yn-1-al or a protected precursor.

Table 1: Comparison of Stereoselective Olefin Synthesis Methods

| Method | Key Reagents | Stereoselectivity | Key Features |

|---|---|---|---|

| Wittig Reaction | Unstabilized phosphorus ylide, aldehyde/ketone, strong base (e.g., n-BuLi) | Generally favors (Z)-alkene | Broad substrate scope, good functional group tolerance. nih.gov |

| Lindlar Hydrogenation | H₂, Pd/CaCO₃, Pb(OAc)₂, quinoline | High for (Z)-alkene from alkyne | Sensitive conjugated systems can be introduced late in the synthesis. rsc.org |

A common and efficient route to aldehydes is the oxidation of their corresponding primary alcohols. In this case, this compound can be synthesized from its direct precursor, (Z)-5-octen-1-ol. nih.govacs.org The key challenge in this transformation is the use of a mild oxidizing agent that selectively converts the alcohol to an aldehyde without affecting the (Z)-alkene double bond or causing over-oxidation to a carboxylic acid.

Several reagents are suitable for this purpose. Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes. Other chromium-based reagents like pyridinium dichromate (PDC) also offer mild conditions. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method that operates at low temperatures, minimizing side reactions. Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a clean and efficient oxidation under neutral conditions.

The precursor, (Z)-5-octen-1-ol, can itself be synthesized through various means, including the Wittig reaction or alkyne reduction strategies mentioned previously, followed by deprotection if necessary. acs.org For example, a Grignard reaction involving a suitable starting material could also lead to the formation of (Z)-5-octen-1-ol. acs.org

Table 2: Selective Oxidation Methods for (Z)-5-octen-1-ol

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Room temperature | Readily available, reliable. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Low temperature (-78 °C) | High yields, avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Room temperature | Mild, neutral conditions, short reaction times. |

Convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. rsc.org This approach is often more efficient and allows for greater flexibility. For this compound, a convergent strategy could involve the coupling of two smaller, functionalized building blocks.

One such approach is the use of organometallic coupling reactions. For instance, a fragment containing the (Z)-alkene could be coupled with a fragment containing the protected aldehyde functionality. A key step in a convergent synthesis could be a stereoselective Wittig reaction combining two elaborate fragments. rsc.org For example, a carefully chosen phosphonium salt and an aldehyde can be coupled to form the desired (Z)-alkene backbone with the aldehyde group already in place or in a protected form. rsc.org

Another advanced strategy involves 1,2-metallate rearrangements of metal carbenoids, which can be used for the stereoselective synthesis of trisubstituted alkenes. orgsyn.org These complex, multi-step sequences allow for precise control over the stereochemistry at each step, culminating in the formation of the target molecule.

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzymes, particularly oxidoreductases, can be employed for the selective oxidation of alcohols to aldehydes. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze this transformation using cofactors like NAD⁺ or NADP⁺. uni-graz.at The use of a recombinant ADH from Lactobacillus kefir expressed in E. coli has been shown to effectively oxidize a range of alcohols to their corresponding ketones or aldehydes. uni-graz.at This approach could be applied to the oxidation of (Z)-5-octen-1-ol to this compound.

Lipases are another class of versatile enzymes in organic synthesis. While primarily known for catalyzing hydrolysis and esterification reactions, they can be used in kinetic resolutions to separate enantiomers of chiral alcohols, which could be precursors to chiral aldehydes. researchgate.net For example, lipase-catalyzed asymmetric acylation or hydrolysis can be used to resolve racemic unsaturated alcohols. researchgate.net

Whole microbial cells can be engineered to function as "cell factories" for the production of valuable chemicals. acs.org This field of metabolic engineering involves the introduction of novel biosynthetic pathways or the modification of existing ones in microorganisms like E. coli or Saccharomyces cerevisiae. acs.org

While the direct microbial production of this compound is not widely documented, the biosynthesis of related compounds provides a proof of concept. For example, some microorganisms naturally produce unsaturated fatty acids. mdpi.com The enzymatic machinery from these pathways, such as fatty acid desaturases, could potentially be harnessed. Furthermore, pathways for producing C8 compounds like 1-octen-3-ol (B46169) from linoleic acid have been identified in fungi like Agaricus bisporus, involving enzymes like lipoxygenases and hydroperoxide lyases. mdpi.com By combining enzymes from different sources through metabolic engineering, it may be possible to construct a novel biosynthetic pathway for the production of this compound or its analogs from simple feedstocks like carbohydrates. mdpi.com The production of volatile organic compounds, including various alkenes and alcohols, has been observed in bacteria like Streptomyces species, indicating a natural capacity for producing diverse chemical structures. mdpi.com

Biosynthetic Pathways and Enzymatic Transformations of Z 5 Octen 1 Al

Endogenous Production in Biological Systems

The formation of (Z)-5-octen-1-al in biological systems is intricately linked to the metabolism of fatty acids, specifically through a series of enzymatic reactions known as the oxylipin pathway. tubitak.gov.trresearchgate.net This pathway is responsible for the generation of a diverse array of oxygenated fatty acid derivatives that play roles in signaling and defense.

Fatty Acid Precursors and Lipid Metabolism

The primary precursors for the biosynthesis of C8 volatile compounds, including this compound, are polyunsaturated fatty acids (PUFAs). In many organisms, particularly in plants and fungi, linoleic acid and linolenic acid are the key substrates. uu.nlfrontiersin.org These fatty acids, which contain a characteristic cis,cis-1,4-pentadiene structure, are typically released from membrane lipids through the action of lipases, making them available for subsequent enzymatic conversion. tubitak.gov.trresearchgate.net The degradation of these fatty acids is a fundamental aspect of lipid metabolism that leads to the production of various volatile and non-volatile compounds. researchgate.netnih.gov

Role of Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL) in Oxylipin Biosynthesis

The initial and rate-limiting step in the oxylipin pathway is the oxygenation of PUFAs, a reaction catalyzed by lipoxygenases (LOXs). researchgate.netuu.nl LOXs are non-heme iron-containing enzymes that introduce molecular oxygen into the fatty acid chain, forming fatty acid hydroperoxides. uu.nlmdpi.com Depending on the specific LOX isozyme, oxygenation can occur at different positions on the fatty acid backbone, leading to various hydroperoxide isomers. researchgate.net

These hydroperoxides are highly reactive and are subsequently cleaved by a class of enzymes known as hydroperoxide lyases (HPLs). uu.nlnih.gov HPLs catalyze the cleavage of the C-C bond adjacent to the hydroperoxy group, resulting in the formation of volatile aldehydes and non-volatile oxo-acids. uu.nl The specific aldehyde produced depends on the hydroperoxide isomer that serves as the substrate. For instance, the cleavage of 13-hydroperoxyoctadecadienoic acid (13-HPOD) yields hexanal, while the cleavage of other hydroperoxides can lead to the formation of C8 and C9 aldehydes. researchgate.net

Pathways Involving Aldehyde Dehydrogenases/Reductases (e.g., interconversion with (Z)-5-octen-1-ol)

The aldehydes generated by HPL activity can undergo further enzymatic transformation. Aldehyde dehydrogenases (ALDHs) can oxidize these aldehydes to their corresponding carboxylic acids. nih.gov Conversely, alcohol dehydrogenases (ADHs) can reduce the aldehydes to their corresponding alcohols. uu.nlmdpi.com This reversible reaction allows for the interconversion between aldehydes and alcohols. In the context of this compound, it can be reduced to (Z)-5-octen-1-ol by an alcohol dehydrogenase. arpgweb.com This interconversion is a significant step in the metabolic pathway, as the resulting alcohol often possesses different sensory properties and biological activities compared to the parent aldehyde.

Distribution and Production Across Biological Kingdoms

The production of this compound and its related C8 compounds is not confined to a single biological kingdom but is observed across a diverse range of organisms, from microorganisms to higher plants.

Fungi and Microorganisms

Fungi, particularly mushrooms, are well-known producers of C8 volatile compounds, which contribute significantly to their characteristic aroma. ebi.ac.ukresearchgate.net In many fungal species, these compounds are generated upon tissue disruption, which initiates the enzymatic cascade of the oxylipin pathway. mdpi.comebi.ac.uk For example, in Agaricus bisporus (the common button mushroom), linoleic acid is converted to 1-octen-3-ol (B46169) through the action of a lipoxygenase and a hydroperoxide lyase. mdpi.comresearchgate.netcabidigitallibrary.org While 1-octen-3-ol is often the most cited C8 compound in fungi, the underlying biosynthetic pathway involving the cleavage of fatty acid hydroperoxides can also generate other C8 aldehydes and alcohols. mdpi.comresearchgate.net Endophytic fungi, such as Aspergillus flavus, are also known to produce a variety of volatile organic compounds, including those derived from fatty acid metabolism. biotechrep.ir

Plant Systems (e.g., fruits, crop plants)

This compound and its alcohol counterpart, (Z)-5-octen-1-ol, have been identified as volatile components in a variety of plant tissues, including fruits and vegetables. embrapa.brmedchemexpress.comdergipark.org.tr In plants, these compounds are also products of the oxylipin pathway and are often released in response to tissue damage, contributing to the "green" aroma of freshly cut plants. tubitak.gov.trfemaflavor.org

Research has detected (Z)-5-octen-1-ol in the pulp of 'Nanicão' bananas during ripening. embrapa.br It has also been identified for the first time in organic tomatoes (Lycopersicon esculentum). dergipark.org.tr The formation of these C8 compounds in plants is initiated by lipoxygenases acting on unsaturated fatty acids like linoleic and linolenic acid, followed by the action of hydroperoxide lyases. tubitak.gov.trembrapa.br The resulting aldehydes can then be converted to alcohols by alcohol dehydrogenases. tubitak.gov.tr

Table of Volatile Compounds Found in Various Plant Systems

| Plant | Compound | Reference |

| Banana (cv. Nanicão) | (Z)-5-Octen-1-ol | embrapa.br |

| Tomato (organic) | (Z)-5-octen-1-ol | dergipark.org.tr |

Insect Systems (e.g., pheromone precursors)

In the realm of entomology, this compound and related compounds are crucial intermediates in the biosynthesis of sex pheromones, which are vital for chemical communication and mating in many insect species. scielo.brresearchgate.net The production of these pheromones often involves a series of enzymatic modifications of fatty acid precursors. biologists.comuliege.benih.gov

The biosynthesis of insect sex pheromones is a highly specific process, often involving fatty acid desaturases (FADs) that introduce double bonds at precise locations within a fatty acid chain. biologists.comuliege.be For instance, in some moth species, specific desaturases are responsible for creating the unique double bond patterns found in their pheromone components. uliege.be While direct evidence for this compound as a direct precursor is species-specific, the analogous compound, (Z)-5-octen-1-ol, has been identified in various contexts, suggesting its importance in related biosynthetic pathways. medchemexpress.comnih.govresearchgate.net The conversion of such alcohols to aldehydes is a common step in pheromone synthesis.

Research into the synthesis of insect pheromones has demonstrated the utility of related C8 compounds. For example, the synthesis of various insect pheromones has been achieved using precursors like (Z)-5-octen-1-ol. researchgate.netmedchemexpress.comnih.gov These synthetic efforts underscore the importance of the C8 backbone and the specific stereochemistry of the double bond in achieving biological activity.

Table 1: Examples of Related Pheromone Precursors and Their Insect Systems

| Precursor/Related Compound | Insect Group/Species | Role |

| (Z)-5-Octen-1-ol | General | Potential precursor/related compound |

| Fatty Acid Precursors | Lepidoptera (Moths) | Starting materials for pheromone biosynthesis |

| (4R,5R)- and (4R,5S)-5-hydroxy-4-decanolide | Nasonia vitripennis (Parasitic Wasp) | Sex pheromone components |

Marine Algae

This compound and structurally similar volatile organic compounds (VOCs) are also produced by various species of marine algae. researchgate.net These compounds contribute to the characteristic aroma of seaweeds and play roles in ecological interactions. researchgate.netresearchgate.netnih.govmdpi.com The biosynthesis of these volatiles in algae often originates from the oxidative degradation of polyunsaturated fatty acids, a process catalyzed by enzymes like lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). researchgate.netmdpi.com

In marine green algae, such as Ulva pertusa, a variety of aldehydes have been identified, contributing to their distinct aroma profile. researchgate.net While this compound itself may not always be the most abundant, its presence alongside other C8 compounds like 1-octen-3-ol and (E)-2-octenal highlights the activity of fatty acid cleavage pathways in these organisms. researchgate.netresearchgate.netnih.gov These enzymatic pathways can lead to a diverse array of volatile products depending on the specific algal species and environmental conditions. researchgate.netnih.gov

The production of these compounds in algae is not only for aroma but also serves as a defense mechanism against pathogens and herbivores. researchgate.netmdpi.com

Table 2: Related Volatile Compounds Identified in Marine Algae

| Compound | Algal Group/Species | Potential Role |

| (E)-2-octenal | Ulva pertusa (Green Algae) | Aroma component |

| 1-Octen-3-ol | Various marine algae | Defense, signaling, aroma |

| Hexanal | Saccharina japonica (Brown Algae) | Fishy odor component |

| (E,E)-2,4-decadienal | Saccharina japonica (Brown Algae) | Fishy odor component |

Genetic and Molecular Regulation of Biosynthesis

The production of this compound and related compounds is tightly controlled at the genetic and molecular level. The identification and characterization of the genes and enzymes involved are crucial for understanding these biosynthetic pathways.

Gene Identification and Expression Studies

Identifying the genes responsible for the biosynthesis of specific volatile compounds is a key area of research. mdpi.comasm.org In insects, studies have focused on identifying fatty acid desaturase genes that are highly expressed in pheromone glands. biologists.comuliege.be For example, in the parasitic wasp Nasonia vitripennis, a specific desaturase gene, Nvit_D12a, was found to be highly expressed in males and is directly involved in the production of a pheromone precursor. biologists.com Such studies often use techniques like transcriptomics to compare gene expression between different sexes or tissues to pinpoint candidate genes. uliege.be

In other organisms, gene identification often involves searching for genes with homology to known biosynthetic genes from other species. mdpi.comasm.org Once candidate genes are identified, their expression levels can be quantified using methods like real-time quantitative PCR (RT-qPCR) to correlate gene expression with the production of the target compound. nih.govmdpi.com

Enzyme Characterization and Mechanism Elucidation

Once a candidate gene is identified, the next step is to characterize the enzyme it encodes to confirm its function and understand its mechanism. This often involves expressing the gene in a heterologous system, such as yeast or bacteria, and then performing biochemical assays with potential substrates. biologists.com

For instance, the functional characterization of the Nvit_D12a desaturase from Nasonia vitripennis was achieved by expressing the gene in a yeast system and demonstrating its ability to convert oleic acid to linoleic acid, a key step in the pheromone biosynthetic pathway. biologists.com Such experiments provide direct evidence for the enzyme's role.

Understanding the enzymatic mechanism involves studying the enzyme's substrate specificity, cofactor requirements, and the stereochemistry of the reaction it catalyzes. This detailed knowledge is essential for a complete picture of how this compound and other natural products are synthesized in nature.

Ecological and Biological Significance of Z 5 Octen 1 Al

Interspecific Chemical Signaling

(Z)-5-octen-1-al and structurally related compounds are key mediators in the complex chemical dialogues between different species. These interactions are fundamental to ecosystem structure and function, shaping relationships between plants, insects, microbes, and algae.

Plant-Insect Interactions

Plants, when attacked by herbivores, release a blend of volatile organic compounds (VOCs), often referred to as herbivore-induced plant volatiles (HIPVs). scielo.org.mxembrapa.brmdpi.commpg.de These chemical signals can serve as a form of defense, either directly by repelling herbivores or indirectly by attracting the natural enemies of the attacking insects. scielo.org.mxembrapa.brmdpi.com While this compound itself is less commonly cited as a primary HIPV, its structural isomers and related C8 compounds are integral to these defensive bouquets. For instance, (E)-2-octen-1-ol has been identified as a key volatile released by resistant soybean plants under herbivore attack. scielo.org.mx Similarly, rice plants damaged by the stink bug Tibraca limbativentris release a blend of volatiles including (E)-2-octen-1-ol, which attracts natural enemies of the pest. embrapa.br The composition of these volatile blends is often species-specific and can vary between different cultivars of the same plant, influencing the response of associated insects. embrapa.br

The release of these volatiles is a dynamic process, with the blend of compounds changing depending on the type and duration of herbivory. embrapa.br This specificity allows for a nuanced communication system where plants can signal the presence of specific herbivores to their natural enemies.

Insect Pheromone Systems

In the realm of insect communication, this compound and its analogs function as crucial components of pheromone systems, regulating mating and other social behaviors. Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species. researchgate.netscielo.br While specific data on this compound as a primary sex attractant is limited in the provided context, related compounds are well-documented. For example, various isomers of octenol and octenal are recognized as attractants for different insect species.

The specificity of pheromone signals is often achieved through precise blends of multiple compounds. hebmu.edu.cn The green-headed leaf roller, Planotortrix excessana, for instance, utilizes a specific ratio of (Z)-5- and (Z)-7-tetradecenyl acetate (B1210297) for mate attraction, highlighting the importance of double bond position for species-specific signaling. slu.se This chemical complexity ensures that reproductive signals are directed towards the correct species, preventing hybridization.

Furthermore, some compounds can act as precursors to pheromones. While not explicitly stated for this compound in the search results, the biosynthetic pathways of insect pheromones often involve the modification of dietary compounds, suggesting a potential role for plant-derived molecules like this compound in this process.

Plant-Microbe and Fungal Interactions

The chemical interplay between plants and microorganisms is a critical component of ecosystem health. Volatile organic compounds, including those structurally similar to this compound, play a significant role in mediating these interactions. apsnet.orgnih.govtandfonline.com Soil microbes can release a wide array of volatiles that influence plant growth and defense. nih.govtandfonline.com For example, some bacterial volatiles can promote plant growth and induce systemic resistance against pathogens. tandfonline.com

Conversely, plants release root exudates and volatiles that can either attract beneficial microbes or deter pathogenic ones. nih.gov Fungi also produce a diverse range of volatiles. frontiersin.org For instance, Armillaria species are known to produce (E)-2-octen-1-al. mdpi.com Some fungal volatiles, such as 1-octen-3-ol (B46169), can have phytotoxic effects, inhibiting root growth in plants like Arabidopsis thaliana. frontiersin.org This chemical communication can influence the composition of the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. apsnet.org

| Organism/System | Compound(s) | Observed Interaction |

| Plants and Herbivores | (E)-2-octen-1-ol | Released by resistant soybean and damaged rice plants, involved in indirect defense. scielo.org.mxembrapa.br |

| Planotortrix excessana | (Z)-5- and (Z)-7-tetradecenyl acetate | Species-specific sex pheromone blend. slu.se |

| Armillaria species | (E)-2-octen-1-al | Volatile produced by the fungus. mdpi.com |

| Arabidopsis thaliana and Fungi | 1-octen-3-ol | Fungal volatile that can inhibit plant root growth. frontiersin.org |

Alga-Alga Signaling and Defense Induction

In marine environments, where organisms lack vascular systems for internal signaling, external chemical cues are of paramount importance. mdpi.com Algae produce a variety of volatile oxylipins, which are oxygenated fatty acid derivatives, as a defense mechanism against pathogens and herbivores. mdpi.com The C8 volatile 1-octen-3-ol, a structural relative of this compound, has been identified as a key signaling molecule in some marine algae. mdpi.comresearchgate.net

In the red alga Pyropia haitanensis, 1-octen-3-ol acts as a self-stimulating messenger that can prime the alga's defenses. nih.gov Its production can be amplified through a positive feedback loop, preparing the organism for a robust defense response by upregulating the synthesis of other defense-related compounds like methyl jasmonate and indole-3-acetic acid. nih.gov This alga-alga signaling allows for a coordinated defense response within a population, enhancing their collective resilience to environmental stressors. nih.gov

Intraspecific Communication

Within a single species, chemical cues are vital for coordinating group behaviors such as aggregation and dispersal.

Aggregation and Dispersal Cues

This compound and its isomers can act as aggregation pheromones, causing individuals to congregate in a specific area. For example, (E)-2-octenal is a component of the airborne aggregation pheromone of the common bed bug, Cimex lectularius. researchgate.net This chemical cue helps bed bugs to form aggregations in harborages, which is crucial for mating and avoiding desiccation.

Reproductive Behavior Modulation

This compound and its derivatives are implicated in the chemical communication systems of insects, often acting as pheromones or modulators of pheromonal responses that are crucial for reproduction.

While direct evidence for this compound as a primary sex pheromone is limited, its structural analogs and related compounds are well-documented in insect communication. For instance, (Z)-5-octen-1-yl acetate, a closely related ester, is a known chemical messenger. thegoodscentscompany.com The precise configuration of these molecules is critical for their biological activity, as demonstrated by the inactivity of the (Z)-isomer of 9-oxo-2-decenoic acid as a sex pheromone, while the (E)-isomer is active. oup.com

Roles in Food and Beverage Systems

The presence and formation of this compound and its alcohol precursor, (Z)-5-octen-1-ol, significantly impact the flavor and aroma profiles of various natural and processed food products.

Influence on Volatile Profiles in Natural Products (e.g., fruits, wine)

This compound and its corresponding alcohol, (Z)-5-octen-1-ol, are contributors to the complex aroma profiles of several fruits and the wines produced from them. These compounds are typically formed from the oxidation of unsaturated fatty acids. embrapa.br

The following table summarizes the occurrence of (Z)-5-octen-1-ol, the alcohol precursor to this compound, in various fruits as identified in scientific literature.

| Fruit | Cultivar/Variety | Compound Detected | Reference |

| Banana | 'Nanicão' | (Z)-5-Octen-1-ol | embrapa.br |

| Apple | Not specified | (Z)-5-Octen-1-ol | chemicalbook.com |

Formation and Impact in Processed Foods (e.g., Maillard reaction products)

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a primary pathway for the formation of flavor and color in processed foods. researchgate.netlatu.org.uykosfaj.org This complex series of reactions generates a multitude of volatile compounds, including aldehydes, ketones, and heterocyclic compounds, which contribute to the desirable aromas of cooked meat and other processed items. researchgate.netnih.gov

Biotechnological Applications in Flavor Modulation

Biotechnology offers promising avenues for modulating the flavor profiles of food and beverages, including the targeted production of specific aroma compounds like this compound and its derivatives. The understanding of the biosynthetic pathways of these volatile compounds in plants and microorganisms opens up possibilities for their controlled production.

The genes and enzymes responsible for the production of volatile compounds in fruits are targets for genetic or biotechnological improvement to create cultivars with desired flavor profiles. frontiersin.org For example, by understanding the pathways leading to the formation of fatty acid-derived volatiles, it may be possible to enhance the production of specific aldehydes and alcohols that contribute positively to the aroma of fruits and, consequently, their processed products like wine.

Furthermore, microbial fermentation can be engineered to produce specific flavor molecules. While not yet a widespread commercial application for this compound specifically, the principle of using microorganisms to generate desirable aroma compounds is well-established in the food industry.

Analytical Techniques for the Detection and Quantification of Z 5 Octen 1 Al

Chromatographic Methodologies

Chromatography is a cornerstone for separating volatile compounds like (Z)-5-octen-1-al from complex mixtures. Gas chromatography, in its various forms, is particularly well-suited for this purpose due to the compound's volatility.

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds. asianpubs.org In the analysis of this compound, GC is frequently coupled with several types of detectors to provide both quantitative data and qualitative information.

Flame Ionization Detector (FID): GC-FID is a robust method for quantifying the concentration of this compound. The detector measures the ions produced during the combustion of the organic compound in a hydrogen flame, providing a signal that is proportional to the mass of the analyte. ifremer.frpfigueiredo.org This technique is known for its high sensitivity and wide linear range, making it suitable for routine quantitative analysis. gcms.cz

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC-MS becomes a powerful tool for both identification and quantification. mdpi.combotanyjournals.comphcogj.com As this compound elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. cabidigitallibrary.orgnih.gov

Olfactometry (GC-O): Gas chromatography-olfactometry (GC-O) is a specialized technique that adds a sensory dimension to the analysis. scispace.comcore.ac.uk The effluent from the GC column is split, with one portion directed to a conventional detector (like FID or MS) and the other to a sniffing port where a trained analyst can detect and describe the odor of the eluting compounds. ifremer.frpfigueiredo.org This is particularly valuable for identifying odor-active compounds, even at concentrations below the detection limits of instrumental detectors. researchgate.netiastatedigitalpress.com GC-O has been instrumental in characterizing the specific aroma contributions of compounds like this compound in complex food matrices. jst.go.jp

The choice of GC column is critical for achieving good separation. Both polar and non-polar columns are used, with retention indices (RI) providing an additional layer of identification. The NIST Chemistry WebBook reports retention indices for (Z)-5-octen-1-ol, a closely related compound, on various columns, which can be indicative for the aldehyde as well. For instance, on a non-polar DB-1 column, retention indices of 1048 and 1051 have been recorded, while on polar columns like DB-Wax and Supelcowax-10, values of 1608 and 1615 were noted, respectively. nist.gov

For highly complex samples where co-elution is a problem in conventional one-dimensional GC, multidimensional gas chromatography (MDGC) offers enhanced separation power. mdpi.com This technique involves using two or more columns with different stationary phases. A selected portion of the eluent from the first column is transferred to a second column for further separation. This "heart-cutting" approach allows for the isolation of target compounds from interfering matrix components, leading to more accurate identification and quantification. GCxGC, a comprehensive two-dimensional GC technique, provides even greater resolving power, separating compounds across a two-dimensional plane and allowing for the characterization of a larger number of volatile compounds in a single run. mdpi.com

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices. asianpubs.orgnih.gov It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.comjst.go.jp The volatile compounds, including this compound, adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. mdpi.comresearchgate.net

The choice of fiber coating is crucial for efficient extraction. A common fiber used for a broad range of volatile compounds is coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.com The optimization of extraction parameters such as temperature and time is essential for achieving high sensitivity and reproducibility. mdpi.com HS-SPME is frequently coupled with GC-MS (HS-SPME-GC-MS), providing a powerful and streamlined method for the analysis of volatile compounds in complex samples like food and biological tissues. nih.govacs.org

Here is an interactive table summarizing the GC methods for this compound analysis:

Interactive Data Table: Gas Chromatography Methods for this compound Analysis| Technique | Detector | Primary Application | Key Advantages | Commonly Analyzed Matrices |

| GC | FID | Quantification | High sensitivity, wide linear range | Essential oils, food extracts |

| GC | MS | Identification & Quantification | Structural information from mass spectra | Food volatiles, environmental samples |

| GC | Olfactometry (O) | Odor characterization | Direct correlation of aroma to chemical compound | Food and beverage aroma, fragrances |

| MDGC | MS, FID | Analysis of complex mixtures | Enhanced resolution, separation of co-eluting peaks | Natural products, petroleum |

| HS-SPME-GC | MS | Volatile compound profiling | Solvent-free, simple, sensitive | Food headspace, biological samples |

Spectroscopic Identification Methods

While chromatography separates the components of a mixture, spectroscopy provides detailed information about the molecular structure of the isolated compounds.

Mass spectrometry (MS) is a key technique for the identification of this compound. mdpi.combotanyjournals.comnist.gov In GC-MS, after the compound is separated by the GC, it enters the mass spectrometer where it is ionized, typically by electron ionization (EI). This process forms a molecular ion (M+) and a series of fragment ions. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. youtube.com For this compound (molecular weight: 126.21 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragment peaks resulting from the cleavage of the carbon chain and the loss of functional groups.

Tandem mass spectrometry (MS/MS) provides an additional level of structural information. In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented further, and the resulting daughter ions are analyzed. This can help to differentiate between isomers and provide more definitive structural elucidation.

A search in the NIST WebBook for the closely related compound (Z)-5-octen-1-ol (molecular weight 128.21 g/mol ) shows significant mass spectral peaks (m/z) at 67, 41, and 68, which can provide clues to the fragmentation patterns of similar C8 unsaturated compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. weebly.comd-nb.info It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the aldehydic proton, the vinylic protons of the cis double bond, the allylic protons, and the protons of the methylene (B1212753) and methyl groups in the alkyl chain. rsc.orgresearchgate.net The coupling constants (J-values) between the vinylic protons are characteristic of the double bond geometry, with smaller J-values typically indicating a cis (Z) configuration. core.ac.uk

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the different carbon atoms in the molecule. mdpi.com The spectrum of this compound would show distinct peaks for the carbonyl carbon of the aldehyde, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain. The chemical shifts of these carbons provide further confirmation of the structure.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the structure. core.ac.uk

Here is an interactive table summarizing the spectroscopic methods for this compound identification:

Interactive Data Table: Spectroscopic Methods for this compound Identification| Technique | Information Obtained | Application in this compound Analysis |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula and provides structural clues based on fragment ions. |

| Tandem MS (MS/MS) | Detailed fragmentation of selected ions | Differentiates isomers and provides more definitive structural information. |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Determines the number and type of protons, confirms cis geometry of the double bond via coupling constants. |

| ¹³C NMR Spectroscopy | Carbon skeleton | Identifies the different carbon environments (aldehyde, alkene, alkane). |

| 2D NMR (COSY, HSQC, HMBC) | H-H and C-H correlations | Provides unambiguous assignment of the complete molecular structure. |

Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used for the qualitative and quantitative analysis of gas-phase molecules like this compound. thermofisher.com This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational and rotational modes, creating a unique spectral fingerprint. thermofisher.com

In gas-phase analysis, an infrared beam is passed through a gas cell containing the sample. thermofisher.com The resulting spectrum, which shows the absorbance or transmittance of infrared radiation as a function of wavenumber, allows for the identification and quantification of the compound. thermofisher.com For enhanced sensitivity, especially for trace-level detection of VOCs, FTIR spectrometers can be coupled with long-path gas cells, such as multipass cells, which increase the interaction length between the infrared beam and the gas sample. mdpi.comarxiv.org

Key aspects of gas-phase FTIR analysis include:

Spectral Resolution: Higher resolution can distinguish between closely spaced absorption bands, which is important in complex gas mixtures. nih.govacs.org

Quantitative Analysis: The concentration of a compound is determined by the absorbance at a specific wavelength, following the Beer-Lambert law. mdpi.com This requires the creation of calibration curves using standards of known concentrations. mdpi.com

Real-Time Monitoring: FTIR allows for the continuous and real-time monitoring of gas concentrations, making it suitable for studying dynamic processes. tandfonline.com

Studies have successfully utilized FTIR for the analysis of various volatile organic compounds, including aldehydes. tandfonline.commdpi.com The technique's ability to analyze multiple components simultaneously makes it a valuable tool in environmental and industrial monitoring. thermofisher.comtandfonline.com

Advanced Separation and Detection Strategies

To address the complexity of samples and the need for high-precision analysis, advanced separation and detection strategies are employed for compounds like this compound. These methods often combine different analytical techniques to enhance resolution and sensitivity.

Chiral Analysis for Enantiomeric Purity Assessment

Chirality is a key feature of many organic molecules, and the different enantiomers of a compound can exhibit distinct biological activities and sensory properties. The assessment of enantiomeric purity is therefore crucial. While direct analysis of this compound enantiomers is not extensively documented in the provided search results, the principles of chiral analysis for similar compounds are well-established.

Chiral analysis typically involves the use of a chiral environment to differentiate between enantiomers. Common techniques include:

Gas Chromatography with Chiral Stationary Phases (CSPs): This is a powerful method for separating enantiomers. The CSP creates a chiral environment where the enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a CSA, enantiomers form transient diastereomeric complexes, which can result in distinct chemical shifts in the NMR spectrum. libretexts.orgnih.gov Alternatively, reacting the enantiomeric mixture with a CDA forms stable diastereomers that can be distinguished by NMR. nih.gov

The enantiomeric purity, or enantiomeric excess (ee), is a measure of the relative amounts of the two enantiomers. libretexts.org For instance, a study on 1-octen-3-yl acetate (B1210297) in lavender essential oils used chiral gas chromatography-mass spectrometry (GC-MS) to determine the enantiomeric ratio, finding a high enantiomeric purity for the (R)-enantiomer. mdpi.com

Hyphenated Techniques in Volatilomics and Metabolomics Research

Hyphenated techniques, which combine a separation method with a detection method, are indispensable in the fields of volatilomics and metabolomics for the comprehensive analysis of complex mixtures of volatile and non-volatile compounds. sepscisoc.comunicatt.it

Commonly used hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile compounds. doi.org GC separates the components of a mixture based on their volatility and interaction with the stationary phase, while MS provides mass spectra that allow for their identification and quantification. doi.org Techniques like headspace solid-phase microextraction (HS-SPME) are often used for sample preparation to isolate and concentrate volatile compounds before GC-MS analysis. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly higher resolving power than conventional GC by using two different columns for separation. sepscisoc.com When coupled with a mass spectrometer (GCxGC-MS), it is particularly powerful for analyzing extremely complex mixtures of volatile compounds. unicatt.it

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for volatile compounds, LC-MS is used for the analysis of non-volatile and thermally labile compounds. doi.org In metabolomics, both GC-MS and LC-MS are often used to obtain a comprehensive profile of metabolites. doi.org

These techniques have been widely applied in food science to study the volatile profiles of various products and in environmental science to monitor air quality. mdpi.comnih.gov For example, untargeted metabolomics using UHPLC-HRMS and volatilomics using GCxGC-MS have been used to study the changes in peptides and volatile compounds during the ripening of meat products. unicatt.it

Quantitative Analytical Approaches

Accurate quantification is a critical aspect of analytical chemistry. For this compound, as with other volatile compounds, robust quantitative methods are necessary to determine its concentration in various matrices.

Calibration and Validation Protocols

The reliability of any quantitative analytical method depends on proper calibration and validation.

Calibration involves establishing the relationship between the analytical signal and the concentration of the analyte. This is typically done by creating a calibration curve using a series of standards with known concentrations. nih.govcsic.es The response of the instrument to these standards is plotted against their concentrations, and a mathematical model (often a linear regression) is fitted to the data. nih.gov

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among a series of measurements of the same sample, often expressed as the relative standard deviation (RSD). nih.gov

A study on the determination of aldehydes in serum reported a method with a linear calibration curve spanning three orders of magnitude and detection limits in the low parts per trillion range. cdc.gov Another study on the analysis of volatile compounds in virgin olive oil detailed the preparation of calibration solutions and the sequence of analysis to build the calibration curves. nih.govcsic.es

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the quantification of compounds. google.com It is often considered a primary ratio method, meaning its results are directly traceable to the International System of Units (SI).

The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. google.comepa.gov The labeled and unlabeled forms of the compound are assumed to behave identically during sample preparation and analysis. google.com Mass spectrometry is then used to measure the ratio of the isotopically labeled to the unlabeled analyte. google.com Because the amount of the labeled standard is known, the amount of the native analyte in the sample can be calculated with high precision. google.com

IDMS is particularly advantageous for complex matrices where sample loss during preparation or variations in instrument response can occur, as these factors affect both the analyte and the internal standard equally. nih.gov The use of stable isotope-labeled internal standards improves the accuracy and precision of the analysis compared to using a single, different internal standard for multiple analytes. nih.gov This technique has been successfully applied to the quantification of various aldehydes in biological samples. nih.govcdc.govnih.gov

Environmental Fate and Degradation of Z 5 Octen 1 Al

Atmospheric Chemistry and Reactivity

Once released into the atmosphere, (Z)-5-octen-1-al is subject to degradation by various atmospheric oxidants. The primary atmospheric loss processes for unsaturated aldehydes are gas-phase reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), as well as photolysis.

The reaction with the hydroxyl radical (OH) is a principal degradation pathway for most VOCs in the troposphere. For this compound, the OH radical can react via two main pathways: addition to the carbon-carbon double bond and abstraction of the aldehydic hydrogen atom.

Table 1: Rate Coefficients for the Gas-Phase Reactions of OH Radicals with Structurally Related Unsaturated Alcohols at 298 K

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_OH) |

|---|---|---|

| (E)-3-hexen-1-ol | (1.14 ± 0.14) x 10⁻¹⁰ researchgate.net | ~2.4 hours |

| (Z)-3-hepten-1-ol | (1.28 ± 0.23) x 10⁻¹⁰ researchgate.net | ~2.2 hours |

| (Z)-3-octen-1-ol | (1.49 ± 0.35) x 10⁻¹⁰ researchgate.net | ~1.9 hours |

Atmospheric lifetimes are estimated assuming a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

The reaction with ozone (O₃) is another significant atmospheric removal process for compounds containing carbon-carbon double bonds. The ozonolysis of this compound would proceed via the Criegee mechanism, leading to the cleavage of the double bond and the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate.

Specific kinetic data for the ozonolysis of this compound are not found in the literature. However, the reaction is expected to be a significant contributor to its atmospheric degradation. The products would be smaller aldehydes and carboxylic acids, which can further participate in atmospheric chemistry, potentially contributing to the formation of secondary organic aerosol (SOA). researchgate.netnih.govresearchgate.net Studies on other unsaturated compounds, such as 1-octen-3-one, show that the presence of a carbonyl group can influence the reaction rate. nih.gov

Table 2: Rate Coefficients for the Gas-Phase Reactions of Ozone with Structurally Related Unsaturated Compounds at ~298 K

| Compound | Rate Coefficient (k_O₃) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_O₃) |

|---|---|---|

| 1-octen-3-one | (1.09 ± 0.12) x 10⁻¹⁷ nih.gov | ~10.6 days |

| 3-octen-2-one | (3.48 ± 0.36) x 10⁻¹⁷ nih.gov | ~3.3 days |

| 1-octen-3-ol (B46169) | (2.0 ± 0.3) x 10⁻¹⁷ researchgate.net | ~5.8 days |

Atmospheric lifetimes are estimated assuming a global average O₃ concentration of 7 x 10¹¹ molecules cm⁻³.

Photochemical degradation, or photolysis, involves the breakdown of a molecule by absorbing light energy. Aldehydes can absorb ultraviolet (UV) radiation in the actinic region of the solar spectrum, which can lead to the cleavage of the C-C bond adjacent to the carbonyl group or the C-H bond of the aldehyde group. The double bond in this compound is not expected to be the primary site of direct photolysis but can be involved in reactions with photochemically generated species.

Biotransformation and Biodegradation in Ecosystems

In soil and water, this compound is subject to microbial degradation, which is a key process in its removal from these environments.

While specific studies on the microbial degradation of this compound are scarce, the metabolic pathways for similar aliphatic and unsaturated aldehydes are well-documented. Microorganisms, particularly bacteria and fungi, can utilize such compounds as a source of carbon and energy. nih.govresearchgate.net

The degradation is expected to initiate with the oxidation of the aldehyde group to a carboxylic acid, forming (Z)-5-octenoic acid. This step is a common detoxification pathway in many organisms. frontiersin.orgresearchgate.net Following this, the unsaturated fatty acid can be metabolized through the β-oxidation pathway. This involves a series of enzymatic reactions that shorten the carbon chain, ultimately leading to the formation of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. researchgate.netmdpi.com The presence of the double bond may require additional enzymatic steps, such as isomerization or reduction, for the β-oxidation to proceed.

The initial and critical step in the biodegradation of this compound is the oxidation of the aldehyde functional group. This transformation is catalyzed by a class of enzymes known as aldehyde oxidases (AOs) and aldehyde dehydrogenases (ALDHs). wikipedia.orgoup.com

Aldehyde Dehydrogenases (ALDHs): These enzymes are found in a wide variety of organisms and catalyze the NAD(P)⁺-dependent oxidation of aldehydes to their corresponding carboxylic acids. This is a crucial step in detoxification, as aldehydes are generally more reactive and toxic than carboxylic acids. nih.gov

Aldehyde Oxidases (AOs): AOs are cytosolic enzymes that also oxidize aldehydes to carboxylic acids, typically using molecular oxygen as an electron acceptor and producing hydrogen peroxide as a byproduct. wikipedia.orgoup.com They exhibit broad substrate specificity and can act on a variety of aldehydes. oup.com

Persistence and Environmental Impact Modeling of this compound

QSAR models have become a powerful tool for complementing experimental research, offering significant advantages in terms of reducing time, expense, and the need for animal testing. mdpi.com By analyzing the structural features of this compound—an eight-carbon chain with a double bond at the fifth position and a terminal aldehyde group—it is possible to estimate its persistence, degradation pathways, and potential ecotoxicity.

The reliability of a QSAR model depends on its domain of applicability, and it is crucial that the chemical being assessed falls within the structural boundaries for which the model was developed. ecetoc.org For aldehydes, QSARs often use descriptors like the octanol-water partition coefficient (log Kow) to predict properties such as aquatic toxicity and bioaccumulation potential. ecetoc.orgoup.com The electrophilic nature of the aldehyde functional group is also a key consideration, as it can react with biological macromolecules, influencing toxicity. europa.eu

Atmospheric Degradation Modeling

Unsaturated aldehydes can be released into the atmosphere, where their persistence is primarily governed by reactions with photochemically produced oxidants. The main degradation pathways in the troposphere are reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (NO₃) radicals.

The degradation of (Z)-3-octen-1-ol, a structural isomer of an alcohol related to this compound, results in the formation of various carbonyl compounds, such as 1-pentanal (CH₃(CH₂)₃CHO) and propanal (HOCH₂CH₂CHO). researchgate.net It can be inferred that the atmospheric degradation of this compound would proceed similarly, breaking the molecule at the double bond and leading to the formation of smaller aldehydes and other oxygenated products.

Table 1: Modeled Atmospheric Lifetimes of Structurally Related Unsaturated Alcohols with OH Radicals

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime | Reference |

|---|---|---|---|

| (E)-3-hexen-1-ol | (1.14 ± 0.14) x 10⁻¹⁰ | ~2.4 hours | researchgate.net |

| (Z)-3-hepten-1-ol | (1.20 ± 0.15) x 10⁻¹⁰ | ~2.3 hours | researchgate.netresearchgate.net |

| (Z)-3-octen-1-ol | (1.41 ± 0.18) x 10⁻¹⁰ | ~1.9 hours | researchgate.netresearchgate.net |

Note: Atmospheric lifetime (τ) is calculated as τ = 1 / (kOH * [OH]), assuming a typical global average OH concentration of 1 x 10⁶ molecules/cm³.

Aquatic Fate and Ecotoxicity Modeling

In aquatic environments, the persistence of this compound is influenced by processes such as hydrolysis, photolysis, volatilization, and biodegradation. Given its structure, hydrolysis is not expected to be a significant degradation pathway. Biodegradation is likely the primary mechanism for its removal from aquatic systems.

QSAR models are widely used to predict the aquatic toxicity of aldehydes. oup.com These models often reveal that toxicity is correlated with the hydrophobicity of the molecule (represented by log Kow), which governs its uptake by aquatic organisms. ecetoc.orgoup.com For aldehydes, a mechanism of action involving reaction with biological nucleophiles (e.g., proteins) can also contribute to toxicity, particularly for α,β-unsaturated aldehydes. mdpi.com While this compound is not an α,β-unsaturated aldehyde, its aldehyde functionality still presents a site for potential reactive toxicity.

A general interspecies QSAR model developed for a wide range of aldehydes demonstrated a good correlation between the octanol-water partition coefficient (log Kow) and acute aquatic toxicity for organisms like the fathead minnow (Pimephales promelas) and the ciliate (Tetrahymena pyriformis). oup.com The model showed that log Kow could explain approximately 57% to 63% of the variation in toxicity for a large dataset of aldehydes. oup.com

Table 2: QSAR Model Parameters for Acute Aquatic Toxicity of Aldehydes

| Organism Group | Model Equation | r² | Reference |

|---|---|---|---|

| Fish | log(1/LC50) = 0.556(log Kow) + 1.259 | 0.57 | oup.com |

| Ciliate (T. pyriformis) | log(1/IGC50) = 0.536(log Kow) + 0.814 | 0.63 | oup.com |

LC50: Lethal concentration for 50% of the test population. IGC50: 50% inhibitory growth concentration. r²: Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

Biodegradation Potential

The biodegradability of an organic compound is a key factor in its environmental persistence. Surfactants and related chemicals, such as alcohol ethoxylates, have been studied for their biodegradability. exxonmobilchemical.com Studies on branched alcohol ethoxylates show that many are readily biodegradable. exxonmobilchemical.com Although this compound is an aldehyde, its aliphatic structure suggests it is likely to be susceptible to microbial degradation. Microorganisms possess enzymatic machinery, such as oxidoreductases, that can metabolize aldehydes. The degradation of polyethylene, which can contain 1-octene (B94956) as a comonomer, involves microbial action that breaks down the polymer chains. nih.gov This indicates that the eight-carbon backbone of this compound is a plausible substrate for microbial enzymes.

The presence of the double bond in this compound may influence the rate and pathway of biodegradation compared to its saturated counterpart, octanal. In some cases, unsaturation can provide an additional point of enzymatic attack, potentially facilitating degradation.

Advanced Research Directions and Future Perspectives

Omics Technologies in Unraveling (Z)-5-octen-1-al Biology

Presently, there is no specific research applying omics technologies to the study of this compound. Future investigations employing genomics, transcriptomics, and metabolomics would be foundational in understanding its biological origins and functions.

Genomics: Sequencing the genomes of organisms suspected of producing this compound could identify the genes and biosynthetic pathways responsible for its creation. This would involve searching for gene clusters encoding enzymes such as fatty acid desaturases and aldehyde dehydrogenases that could be involved in its synthesis from lipid precursors.

Transcriptomics: Analyzing the complete set of RNA transcripts under different conditions could reveal when the genes for this compound production are expressed. For instance, comparing the transcriptomes of an organism during different life stages or in response to environmental stimuli could pinpoint the triggers for its synthesis.

Metabolomics: Profiling the full range of metabolites within an organism would definitively confirm the presence of this compound and identify other related compounds. This approach could help to piece together the entire metabolic network in which this aldehyde is involved.

Chemo-Ecological Role Elucidation in Complex Interactions

The role of this compound in the chemical communication between organisms is entirely unexplored. Future research in chemo-ecology will be vital to determine if it functions as a pheromone, allomone, kairomone, or synomone. Investigating its presence in the volatile emissions of plants, insects, or other organisms could provide the first clues to its ecological significance in processes like mate attraction, defense, or host location.

Development of Sustainable Bioproduction Strategies

Currently, there are no established bioproduction methods for this compound. As knowledge of its biosynthetic pathway emerges from genomic and metabolomic studies, the development of sustainable production strategies will become feasible. This could involve metabolic engineering of microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae). By introducing the specific genes responsible for its synthesis, these microbial hosts could be engineered to produce this compound from simple, renewable feedstocks.

Mechanistic Studies of Perception and Response in Organisms

There is no information regarding the perception of this compound by any organism. Future research will need to focus on identifying the olfactory receptors that detect this aldehyde. Once a responding organism is identified, techniques such as electroantennography (in insects) or single-sensillum recording could be used to screen for neurons that respond to this compound. Subsequent molecular studies could then identify the specific olfactory receptor proteins and unravel the downstream signal transduction pathways that lead to a behavioral or physiological response.

Application in Integrated Pest Management (IPM) Strategies

Given the complete lack of information on the chemo-ecological role of this compound, its potential application in Integrated Pest Management (IPM) is purely speculative. If future research demonstrates that it acts as an attractant or repellent for a particular pest or beneficial insect, it could be developed for use in trapping, monitoring, or push-pull strategies. However, without foundational research into its bioactivity, no such applications can be proposed.

Advanced Analytical Method Development for In Situ and Real-Time Monitoring

While standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) can be used for the detection of this compound in a laboratory setting, advanced methods for in situ and real-time monitoring are yet to be developed. Future research could focus on creating specialized sensors or portable analytical devices capable of detecting this volatile compound in the field. This would be invaluable for studying its emission from organisms in their natural environment and for monitoring its concentration in real-time in agricultural or ecological settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.